molecular formula C6H8N2O2 B577298 6-Methoxy-5-methylpyrimidin-4-ol CAS No. 14341-18-5

6-Methoxy-5-methylpyrimidin-4-ol

Cat. No.: B577298
CAS No.: 14341-18-5
M. Wt: 140.142
InChI Key: GHQZKQMJKVWETQ-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-5-methylpyrimidine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxy group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

6-Methoxy-5-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-methylpyrimidin-4-ol is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

Introduction

6-Methoxy-5-methylpyrimidin-4-ol is a pyrimidine derivative notable for its unique chemical structure, which includes a methoxy group at the sixth position and a methyl group at the fifth position of the pyrimidine ring. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antiviral, and plant growth regulatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of 140.14 g/mol. The presence of functional groups such as hydroxyl and methoxy significantly influences its chemical reactivity and biological activity.

Key Chemical Reactions

The compound can undergo several reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Reduction reactions can yield various reduced forms.
  • Substitution : Nucleophilic substitution can introduce different substituents at the 6-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes involved in microbial metabolism. This inhibition leads to reduced microbial proliferation, making it a candidate for developing new antimicrobial agents.

Antiviral Properties

The compound also demonstrates antiviral properties, particularly against certain viral pathogens. Studies suggest that it may interfere with viral replication processes, potentially making it useful in treating viral infections.

Plant Growth Regulation

Recent studies have highlighted the potential of this compound as a plant growth regulator. It has been observed to enhance root and shoot development in wheat plants, showing effects comparable to traditional plant hormones like auxins. At a concentration of 107M10^{-7}M, it significantly increased morphometric parameters such as root and shoot length compared to control groups treated with distilled water .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in growth rates when exposed to this compound compared to untreated controls.
  • Plant Growth Regulation :
    • In agricultural trials, wheat plants treated with the compound exhibited enhanced growth metrics (e.g., root length increased by 30% over controls), suggesting its potential application as a bio-stimulant in crop production .
  • Veterinary Applications :
    • In veterinary medicine, formulations containing this compound were tested on infected animal models, showing promising results in reducing infection rates and improving health outcomes.

The biological activity of this compound is attributed to its ability to bind with specific molecular targets within cells. This binding modulates enzyme activities and biochemical pathways that are crucial for microbial survival and plant growth regulation. For example, it may inhibit enzymes critical for microbial metabolism or enhance the expression of genes involved in plant defense mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Methoxy-2-methylpyrimidin-4-olMethoxy at position 5Different biological activity profile
2-(2-amino-6-methylpyrimidin-4-yl)-4-(arylmethylidene)-5-methylpyrazolContains pyrazole moietyPotential anti-tubercular properties
6-Isopropyl-5-methylpyrimidin-4-olIsopropyl substitutionEnhanced lipophilicity affecting bioavailability

This table highlights the diversity within pyrimidine derivatives while showcasing the unique features of this compound that may influence its pharmacological profile.

Properties

IUPAC Name

4-methoxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZKQMJKVWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663985
Record name 6-Methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-18-5
Record name 6-Methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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